4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide
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Overview
Description
4-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide is a chemical compound belonging to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide typically involves the reaction of 6-ethoxy-1,3-benzothiazol-2-amine with 4-chloro-3-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0°C to room temperature. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume of reactants. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzothiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide is studied for its potential antimicrobial and antifungal properties. It has shown promising results in inhibiting the growth of various pathogens.
Medicine: This compound is investigated for its therapeutic potential in treating diseases such as tuberculosis and other bacterial infections. Its ability to disrupt bacterial cell walls makes it a candidate for developing new antibiotics.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other colorants. Its unique chemical structure allows for the creation of vibrant and stable colorants for various applications.
Mechanism of Action
The mechanism by which 4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide exerts its effects involves the disruption of bacterial cell walls. The compound interacts with the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death. The molecular targets include enzymes involved in cell wall synthesis, such as transpeptidases and glycosyltransferases.
Comparison with Similar Compounds
6-Chloro-1,3-benzothiazol-2-yl acetamide
N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide
6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives
Uniqueness: 4-Chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzene-1-sulfonamide stands out due to its specific substitution pattern and the presence of the sulfonamide group, which enhances its biological activity and stability compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
4-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S2/c1-3-22-11-4-7-14-15(9-11)23-16(18-14)19-24(20,21)12-5-6-13(17)10(2)8-12/h4-9H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLWBDAFVKRGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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